

Lankacidinol's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

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Compound of Interest

Compound Name: *Lankacidinol*

Cat. No.: B608453

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Introduction

Lankacidinol belongs to the lankacidin family of polyketide antibiotics produced by *Streptomyces rochei*. These 17-membered macrocyclic antibiotics have garnered interest due to their potent activity against a range of Gram-positive bacteria. Their unique mode of action, targeting the bacterial ribosome at a site distinct from many other ribosome-inhibiting antibiotics, makes them promising candidates for further investigation, especially in the context of rising antimicrobial resistance. This technical guide provides an in-depth overview of the spectrum of activity of **lankacidinol** and its related compounds against Gram-positive bacteria, details the experimental protocols for assessing this activity, and illustrates the underlying mechanism of action.

Data Presentation: In Vitro Activity of Lankacidins

While specific quantitative data for **lankacidinol** against a wide array of Gram-positive bacteria is limited in publicly available literature, data for the closely related lankacidin C provides a strong indication of the potential spectrum of activity for this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for lankacidin C against several key Gram-positive pathogens. It is important to note that the activity of **lankacidinol** itself may vary. In contrast, studies on the acyclic derivative, 2,18-seco-**lankacidinol** B, have shown it to possess weak to no significant antibacterial activity, highlighting the importance of the macrocyclic structure for potent inhibition.

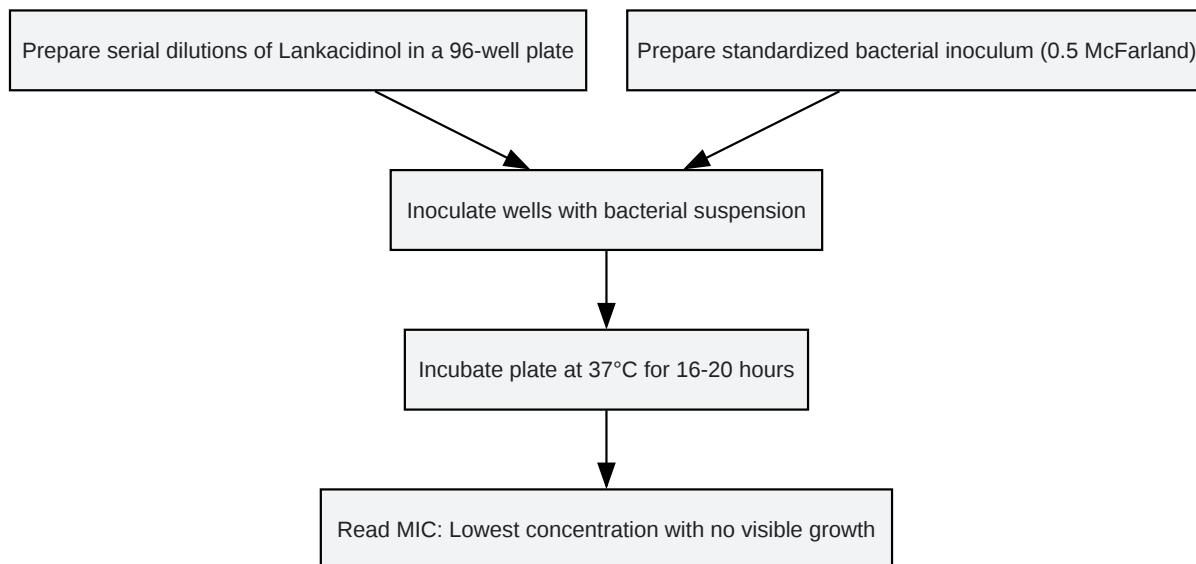
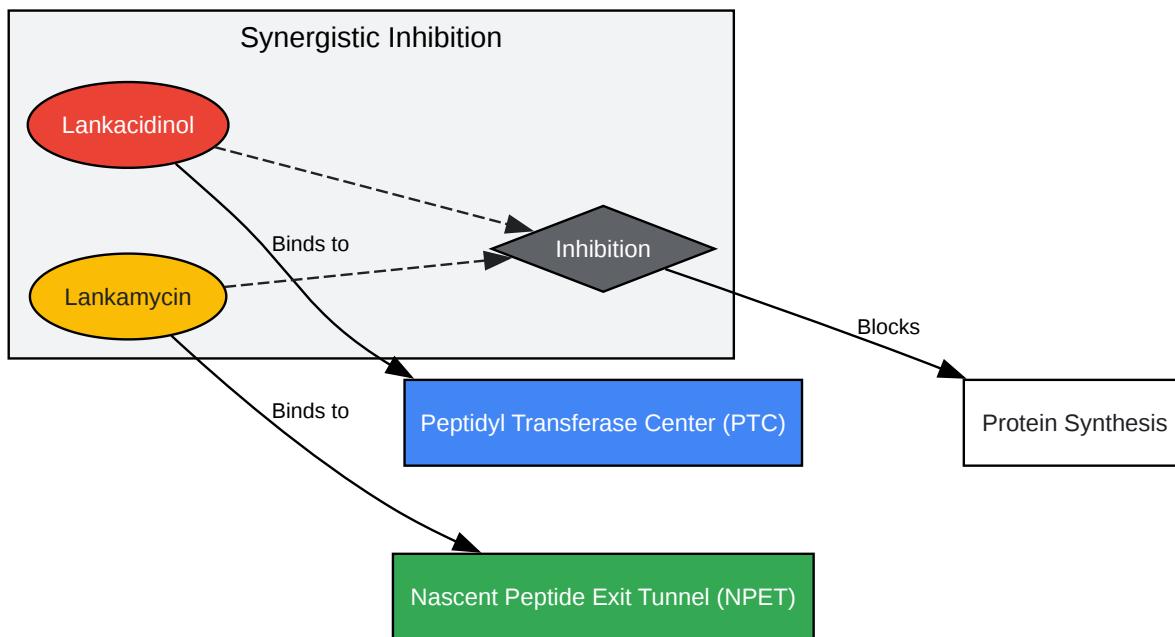
Bacterial Species	Strain	Lankacidin C MIC (μ g/mL)	2,18-seco- Lankacidinol B MIC (μ g/mL)
Staphylococcus aureus	ATCC 25923	Data not available	>64
Streptococcus pneumoniae	ATCC 49619	Data not available	>64
Bacillus subtilis	ATCC 6633	Data not available	>64
Enterococcus faecalis	ATCC 29212	Data not available	>64

Note: The table highlights the current gap in publicly available, specific MIC data for **Lankacidinol**. The data for 2,18-seco-**Lankacidinol B** is provided to illustrate the impact of structural modifications on activity.

Mechanism of Action: Ribosomal Inhibition

Lankacidins exert their antibacterial effect by inhibiting protein synthesis.^[1] Crystallographic studies have revealed that lankacidin binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.^{[1][2]} This binding interferes with peptide bond formation, a critical step in protein elongation.^[1]

Interestingly, *Streptomyces rochei* co-produces lankacidin and another antibiotic, lankamycin. These two molecules exhibit a synergistic effect.^[3] Lankamycin binds to the nascent peptide exit tunnel (NPET), adjacent to the lankacidin binding site in the PTC.^{[1][3]} The binding of both antibiotics in close proximity leads to a more potent inhibition of ribosomal function than either compound alone.^[3]



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References

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- 2. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
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